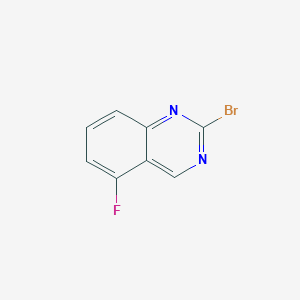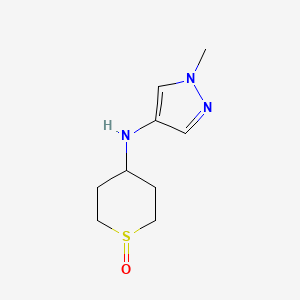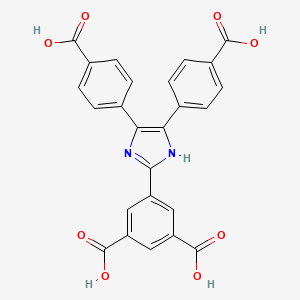
(R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate is a chemical compound with a complex structure that includes both carboxylic acid and aminium groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate typically involves the reaction of ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium with fumaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like water or ethanol, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and purification are employed to isolate the final product. The use of advanced equipment and automation ensures consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical studies.
Medicine
In medicine, ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate is investigated for its potential therapeutic effects. It may be used in the development of new drugs or as a diagnostic agent.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism of action of ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include metabolic and signaling pathways that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride
- ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium bromide
Uniqueness
®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate is unique due to its specific combination of functional groups and its ability to form stable salts with fumaric acid. This gives it distinct chemical and physical properties compared to similar compounds.
Propriétés
Formule moléculaire |
C18H34N2O10 |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioate;[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium |
InChI |
InChI=1S/2C7H15NO3.C4H4O4/c2*1-8(2,3)5-6(9)4-7(10)11;5-3(6)1-2-4(7)8/h2*6,9H,4-5H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*6-;/m11./s1 |
Clé InChI |
XTHFQEKGLFKUJW-OPWSATOLSA-N |
SMILES isomérique |
C[N+](C)(C)C[C@@H](CC(=O)O)O.C[N+](C)(C)C[C@@H](CC(=O)O)O.C(=C/C(=O)[O-])\C(=O)[O-] |
SMILES canonique |
C[N+](C)(C)CC(CC(=O)O)O.C[N+](C)(C)CC(CC(=O)O)O.C(=CC(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Bromo-3,6-dimethylimidazo[1,2-a]pyrazine](/img/structure/B12960234.png)


![Benzo[b]thiophene-5-carboximidamide hydrochloride](/img/structure/B12960285.png)




![(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride](/img/structure/B12960317.png)



